molecular formula C16H30N2O3 B11108604 tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B11108604
M. Wt: 298.42 g/mol
InChI Key: ATBWGZZXUHALPN-ZDUSSCGKSA-N
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Description

tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and hexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: tert-Butyl alcohol

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The pyrrolidine ring can interact with biological targets, potentially affecting enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-(propylcarbamoyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the hexyl group, which provides additional hydrophobic interactions and can influence the compound’s solubility and reactivity compared to its shorter-chain analogs .

Properties

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H30N2O3/c1-5-6-7-8-11-17-14(19)13-10-9-12-18(13)15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,19)/t13-/m0/s1

InChI Key

ATBWGZZXUHALPN-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCCCCCNC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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